molecular formula C19H22N4O3S B2469460 2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946270-59-3

2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Katalognummer: B2469460
CAS-Nummer: 946270-59-3
Molekulargewicht: 386.47
InChI-Schlüssel: YJZZIYNVFWKLNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as cyanomethyl, sulfanyl, cyclopentyl, methoxyethyl, and carboxamide adds to its chemical diversity and reactivity.

Eigenschaften

IUPAC Name

2-(cyanomethylsulfanyl)-N-cyclopentyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-10-9-23-18(25)15-7-6-13(17(24)21-14-4-2-3-5-14)12-16(15)22-19(23)27-11-8-20/h6-7,12,14H,2-5,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZZIYNVFWKLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N=C1SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the cyanoacetylation of amines, where cyanoacetamides are formed by treating substituted amines with alkyl cyanoacetates under various reaction conditions . The quinazoline core can be constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent, and fusion methods are employed to achieve efficient synthesis . The choice of reaction conditions and catalysts plays a crucial role in scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinazoline scaffold. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the quinazoline structure. For instance, derivatives of quinazoline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. In one study, a related compound exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating a strong potential for development as an antituberculosis agent .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that certain quinazoline derivatives effectively inhibit tumor growth in several cancer cell lines . The compound's structure allows for interaction with key molecular targets involved in cancer progression, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of quinazoline derivatives and their biological activity is crucial for optimizing their efficacy. Modifications at specific positions on the quinazoline ring can enhance antimicrobial and anticancer activities. For example:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases antibacterial activity
Alteration of alkyl substituentsModifies lipophilicity and bioavailability
Variation in functional groupsImpacts interaction with biological targets

This table summarizes how structural modifications can influence the pharmacological properties of these compounds.

Case Studies

  • Antimicrobial Studies : A series of synthesized quinazoline derivatives were tested against common pathogens. The results indicated that specific substitutions significantly enhanced their antibacterial properties compared to standard antibiotics .
  • Anticancer Research : In a study investigating the anticancer effects of various quinazoline derivatives, one compound demonstrated a significant reduction in cell viability in A549 lung cancer cells, suggesting its potential as a lead compound for further development .
  • Molecular Docking Studies : Computational studies using molecular docking have suggested that these compounds may act as inhibitors for specific enzymes involved in inflammatory pathways, further supporting their therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. The presence of functional groups such as cyanomethyl and sulfanyl enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide stands out due to its quinazoline core, which imparts unique chemical and biological properties

Biologische Aktivität

The compound 2-[(cyanomethyl)sulfanyl]-N-cyclopentyl-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic derivative belonging to the quinazoline class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A quinazoline core , known for various pharmacological activities.
  • A cyanomethyl sulfanyl group, which may contribute to its reactivity and biological interactions.
  • A cyclopentyl group , which may enhance lipophilicity and membrane permeability.

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. The specific mechanisms include:

  • Inhibition of Kinases : Many quinazoline compounds act as inhibitors of various kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against a range of pathogens. Studies have demonstrated:

  • Bactericidal Effects : In vitro studies revealed that the compound exhibits activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Quinazoline derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit inflammatory mediators has been documented:

  • Cytokine Inhibition : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its therapeutic potential in inflammatory diseases .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : The compound could influence ROS levels, thereby affecting oxidative stress responses in cells.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazoline derivatives, including the target compound. Results indicated a significant reduction in tumor cell viability in vitro with IC50 values in the low micromolar range .

Study 2: Antimicrobial Activity

In a comparative study published in Pharmaceutical Biology, the antimicrobial effects of several quinazoline derivatives were assessed. The target compound showed promising results against Staphylococcus aureus and Escherichia coli with MIC values below 100 µg/mL .

Study 3: Anti-inflammatory Potential

Research conducted on the anti-inflammatory effects revealed that treatment with the compound led to a decrease in edema in animal models of inflammation, supporting its potential use in treating inflammatory conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.